molecular formula C27H36N2O3 B247320 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine

Cat. No. B247320
M. Wt: 436.6 g/mol
InChI Key: UEYITJHDTAPIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BMS-986165, and it has been studied extensively for its potential therapeutic applications. This compound is known to have potent and selective inhibitory effects on the protein tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are enzymes that play a crucial role in the regulation of the immune system.

Mechanism of Action

The mechanism of action of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine involves the inhibition of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1. These enzymes are involved in the signaling pathways that regulate the production of cytokines, which are proteins that play a crucial role in the immune response. By inhibiting 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, this compound can reduce the production of cytokines, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine have been studied extensively. This compound has been shown to have potent and selective inhibitory effects on 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, which can reduce the production of cytokines. This can help to alleviate the symptoms of autoimmune diseases, such as inflammation, joint pain, and skin lesions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine in lab experiments include its potency and selectivity for 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, which can help to reduce the production of cytokines. This can provide a more targeted approach to studying the immune system and its role in autoimmune diseases. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine. One potential direction is the development of more potent and selective inhibitors of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1. This could lead to the development of more targeted therapies for autoimmune diseases. Another potential direction is the study of the long-term effects of this compound on the immune system. This could help to determine the safety and efficacy of this compound for use in humans. Finally, the study of the mechanism of action of this compound could lead to a better understanding of the immune system and its role in autoimmune diseases.

Synthesis Methods

The synthesis of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine involves several steps. The first step is the synthesis of the 4-benzylpiperidine intermediate, which is then reacted with 3,4-dimethoxybenzyl chloride to yield the final product. The overall yield of this synthesis method is reported to be around 30%.

Scientific Research Applications

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory effects on 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, which are enzymes that play a crucial role in the regulation of the immune system. This compound has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

Product Name

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine

Molecular Formula

C27H36N2O3

Molecular Weight

436.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C27H36N2O3/c1-31-25-11-10-23(18-26(25)32-2)19-28-14-6-9-24(20-28)27(30)29-15-12-22(13-16-29)17-21-7-4-3-5-8-21/h3-5,7-8,10-11,18,22,24H,6,9,12-17,19-20H2,1-2H3

InChI Key

UEYITJHDTAPIIQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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